

Natural Occurrence of Chromium Carbonate Minerals: A Geochemical Perspective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium(3+),carbonate*

Cat. No.: *B1496125*

[Get Quote](#)

A review for researchers, scientists, and drug development professionals.

Executive Summary

An in-depth review of mineralogical and geochemical data reveals that chromium carbonate does not exist as a naturally occurring mineral. While chromium is a relatively common element in the Earth's crust, its geochemical behavior favors the formation of oxides, silicates, and, to a lesser extent, chromates. The instability of chromium carbonate in aqueous environments precludes its formation and persistence in nature. This guide synthesizes the current understanding of chromium's natural mineralogy and explains the geochemical principles that prevent the formation of chromium carbonate minerals. While direct relevance to drug development is limited due to the non-existence of these specific minerals, understanding chromium's geochemistry is pertinent to environmental toxicology and bioremediation.

The Geochemistry of Chromium in the Earth's Crust

Chromium (Cr) is a redox-sensitive transition element with an average crustal abundance of approximately 138 parts per million (ppm).^[1] It primarily exists in two oxidation states in near-surface environments: trivalent Cr(III) and hexavalent Cr(VI).^{[2][3]} These two forms have vastly different chemical behaviors, toxicities, and mobilities.

- Cr(III): This is the most stable and common form of chromium in rocks and soils.^[3] Cr(III) is generally insoluble and immobile within the typical pH range of natural environments.^[2] It

readily substitutes for other trivalent ions like aluminum (Al^{3+}) and iron (Fe^{3+}) in the crystal structures of various minerals.[4]

- Cr(VI): This form is highly soluble and mobile as the chromate (CrO_4^{2-}) or dichromate ($\text{Cr}_2\text{O}_7^{2-}$) oxyanions.[2] Cr(VI) is a potent carcinogen and is typically generated through the oxidation of Cr(III), a process often catalyzed by manganese oxides.[2]

The distribution of chromium is largely controlled by the composition of underlying parent rock. [3] Ultramafic and mafic rocks, such as peridotite and basalt, have significantly elevated chromium concentrations, sometimes reaching several thousand mg/kg.[1][3]

Predominant Naturally Occurring Chromium Minerals

Chromium is an essential component in 82 approved mineral species.[1] However, the vast majority of the Earth's chromium is found in a single mineral.

Chromite, with the chemical formula $(\text{Fe},\text{Mg})\text{Cr}_2\text{O}_4$, is the only economically significant ore of chromium.[5][6][7] It is a member of the spinel group and is classified as an oxide mineral.[5] Major deposits of chromite are found in large, layered igneous intrusions, with the Bushveld Complex in South Africa holding the world's largest reserves.[7]

Other naturally occurring chromium minerals include:

- Oxides: Eskolaite (Cr_2O_3)[1]
- Silicates: Kosmochlor ($\text{NaCrSi}_2\text{O}_6$), Knorrtingite ($\text{Mg}_3\text{Cr}_2(\text{SiO}_4)_3$)[1]
- Sulfides: Brezinaite (Cr_3S_4)[1]

A comprehensive analysis of chromium mineralogy indicates that association with carbonate anions is exceptionally rare.[1]

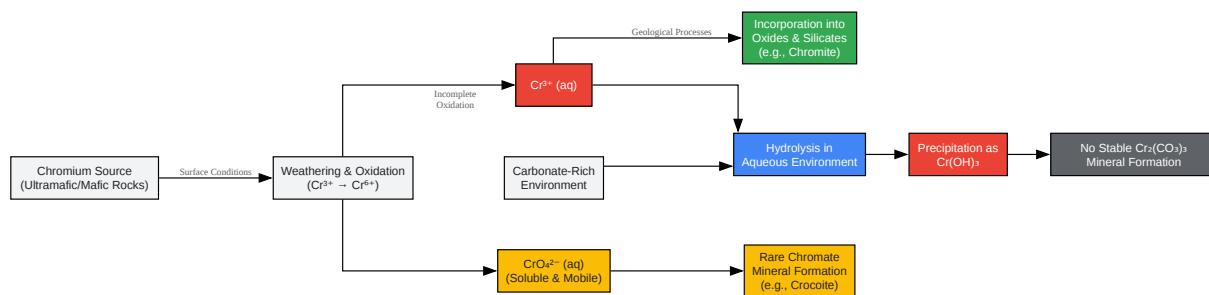
The Instability of Chromium Carbonate in Nature

The primary reason for the absence of chromium carbonate minerals is their instability in aqueous solutions.

- Hydrolysis of Cr(III): Like aluminum (Al^{3+}) and ferric iron (Fe^{3+}), the chromium(III) ion is subject to hydrolysis in water. When carbonate ions are introduced to a solution containing Cr(III), instead of forming a stable chromium(III) carbonate precipitate ($\text{Cr}_2(\text{CO}_3)_3$), the compound is immediately hydrolyzed to form chromium(III) hydroxide ($\text{Cr}(\text{OH})_3$), releasing carbon dioxide gas.^[8]
- Solubility of Cr(VI): In its hexavalent state, chromium exists as the chromate anion (CrO_4^{2-}). While it is theoretically possible for chromate to substitute for carbonate groups in minerals like calcite, this process is limited by geometric incompatibility between the tetrahedral chromate ion and the planar triangular carbonate group, causing strain on the crystal structure.^[4]

While a few rare minerals contain both chromium and carbonate in their structure, they are not simple chromium carbonates. For instance, stichtite ($\text{Mg}_6\text{Cr}_2\text{CO}_3(\text{OH})_{16} \cdot 4\text{H}_2\text{O}$) and grguricite ($\text{CaCr}_2(\text{CO}_3)_2(\text{OH})_4 \cdot 4\text{H}_2\text{O}$) are complex hydrated hydroxy-carbonates where the carbonate is not the primary anion bonded to chromium.^[4]

Synthetic Chromium Carbonate


Chromium(III) carbonate is a known synthetic compound produced for various industrial applications.^{[9][10][11]} It is used in:

- Pigment Production: To create green and teal colors in ceramics, glass, and specialty paints.
^[11]
- Catalysis: As a catalyst in organic oxidation and polymerization reactions.
^[11]
- Metal Finishing: In chromate conversion coatings to enhance corrosion resistance.
^[11]

The synthesis of chromium(III) carbonate requires carefully controlled conditions, typically by reacting an aqueous solution containing trivalent chromium with a carbonate solution within a specific pH range (e.g., pH 6 to 12) and temperature (e.g., 0°C to 50°C) to manage hydrolysis.
^[9]

Logical Framework for the Non-Occurrence of Chromium Carbonate Minerals

The reasons for the absence of natural chromium carbonate minerals can be summarized through a logical workflow. The diagram below illustrates the geochemical pathways for chromium, showing why oxide and silicate formation are favored over carbonate precipitation.

[Click to download full resolution via product page](#)

Geochemical fate of chromium in aqueous, carbonate-rich environments.

Conclusion

For researchers, scientists, and professionals in drug development, it is crucial to recognize that the subject of "natural chromium carbonate minerals" is based on a false premise. No such minerals are known to exist due to the fundamental geochemical instability of chromium carbonate in the presence of water. Chromium's natural mineralogy is dominated by chromite and other oxide and silicate forms. While synthetic chromium carbonate has industrial uses, any research, particularly in toxicology or environmental science, must differentiate between the behavior of these synthetic compounds and the forms of chromium that are bioavailable in natural settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geo.arizona.edu [geo.arizona.edu]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. mineralseducationcoalition.org [mineralseducationcoalition.org]
- 6. usgs.gov [usgs.gov]
- 7. Chromite | Energy & Mining [energymining.sa.gov.au]
- 8. acid base - How does chromium behave in a carbonate solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 10. chromium carbonate | 29689-14-3 [chemicalbook.com]
- 11. chemiis.com [chemiis.com]
- To cite this document: BenchChem. [Natural Occurrence of Chromium Carbonate Minerals: A Geochemical Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1496125#natural-occurrence-of-chromium-carbonate-minerals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com